molecular formula C24H32O9 B13407843 4-Hydroxyestradiol 3-O-Beta-D-Glucuronide

4-Hydroxyestradiol 3-O-Beta-D-Glucuronide

Cat. No.: B13407843
M. Wt: 464.5 g/mol
InChI Key: HGCOILRQOIIUJW-ICTMVFLBSA-N
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Description

4-Hydroxyestradiol 3-O-Beta-D-Glucuronide: is a steroid glucosiduronic acid that is derived from 4-hydroxy-17β-estradiol. It is a conjugated metabolite of estradiol, formed by the attachment of a β-D-glucuronic acid residue at position 3. This compound is part of the broader class of estrogen metabolites and plays a role in the metabolism and excretion of estrogens in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyestradiol 3-O-Beta-D-Glucuronide typically involves the glucuronidation of 4-hydroxyestradiol. This process can be carried out using UDP-glucuronyltransferase enzymes, which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group at position 3 of 4-hydroxyestradiol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve biotechnological approaches using microbial or mammalian cell cultures that express the necessary glucuronyltransferase enzymes. These methods ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyestradiol 3-O-Beta-D-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

4-Hydroxyestradiol 3-O-Beta-D-Glucuronide exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, the compound can modulate gene expression and influence various cellular processes. The glucuronidation of 4-hydroxyestradiol enhances its water solubility, facilitating its excretion from the body .

Comparison with Similar Compounds

  • 2-Hydroxyestradiol
  • 16α-Hydroxyestrone
  • Estriol (16α-Hydroxyestradiol)
  • 4-Hydroxyestrone

Comparison: 4-Hydroxyestradiol 3-O-Beta-D-Glucuronide is unique due to its specific glucuronidation at position 3, which distinguishes it from other hydroxylated estrogen metabolites. This modification significantly impacts its solubility, metabolic stability, and excretion profile .

Properties

Molecular Formula

C24H32O9

Molecular Weight

464.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17S)-4,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H32O9/c1-24-9-8-11-10-4-6-15(32-23-20(29)18(27)19(28)21(33-23)22(30)31)17(26)13(10)3-2-12(11)14(24)5-7-16(24)25/h4,6,11-12,14,16,18-21,23,25-29H,2-3,5,7-9H2,1H3,(H,30,31)/t11-,12-,14+,16+,18+,19+,20-,21+,23-,24+/m1/s1

InChI Key

HGCOILRQOIIUJW-ICTMVFLBSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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